(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUBVZTDUGCPJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C2C(=CC=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C2C(=CC=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.
Chiral Resolution: The enantiomeric purity can be enhanced through chiral resolution techniques such as crystallization with chiral acids or chromatography.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amino group or the benzodioxin ring, resulting in various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of N-substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, especially those targeting specific receptors or enzymes.
Industry
Industrially, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanamine: A structurally similar compound with a different side chain length.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness
The uniqueness of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine lies in its specific chiral configuration and the presence of the benzodioxin ring, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
- Chemical Formula : C11H15NO3
- Molecular Weight : 211.25 g/mol
- CAS Number : 491833-28-4
The compound is believed to interact with various biological targets, primarily through inhibition of enzymes related to neurodegenerative diseases. Specifically, it shows potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the treatment of conditions like Alzheimer's disease.
Enzyme Inhibition
Recent studies have demonstrated that (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine exhibits significant inhibitory effects on AChE:
- Inhibition Potency : The IC50 values for AChE inhibition range from 0.28 µM to 0.91 µM depending on the specific assay conditions used .
Neuroprotective Effects
Research indicates that compounds with a benzodioxane structure can cross the blood-brain barrier (BBB), making them suitable candidates for neuroprotective therapies. In vitro studies have shown that this compound does not exhibit cytotoxicity at lower concentrations (below 12.5 µM) and lacks acute toxicity in animal models even at high doses (2500 mg/kg) .
Study 1: Dual Inhibitor Design
A study focused on designing hybrid compounds that include the benzodioxane moiety reported promising results in terms of dual-targeting capabilities against both AChE and MAOs. The synthesized compounds were evaluated for their ability to penetrate the BBB and showed significant enzyme inhibition, indicating their potential as therapeutic agents for neurodegenerative diseases .
Study 2: Molecular Docking Analysis
Molecular docking studies have provided insights into the binding interactions between (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine and target enzymes. The docking results align with experimental data, suggesting favorable binding modes that could explain the observed inhibitory activities .
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 (µM) | BBB Penetration | Toxicity |
|---|---|---|---|---|
| (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine | AChE | 0.28 - 0.91 | Yes | Low |
| Compound 3e | AChE & MAO-B | 0.28 & 2.81 | Yes | None at ≤12.5 µM |
| Compound 49 | MAO-B | 0.0029 | Yes | Low |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine, and how can enantiomeric purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (2R)-configuration. For example, chiral auxiliary-assisted alkylation of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde followed by reductive amination can yield the target compound. Enantiomeric purity can be optimized using high-performance liquid chromatography (HPLC) with chiral stationary phases or by employing enantioselective catalysts (e.g., Rhodium-BINAP complexes) . Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied to maximize yield and enantiomeric excess (e.g., >99% ee).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the benzodioxin ring and amine group spatial arrangement. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight. High-resolution mass spectrometry (HRMS) ensures accurate mass-to-charge ratio. For purity assessment, reverse-phase HPLC coupled with UV detection (λ = 254 nm) is recommended. Chiral HPLC columns (e.g., Chiralpak AD-H) verify enantiomeric purity .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's stability under various physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should simulate physiological environments:
- pH Stability : Incubate the compound in buffer solutions (pH 2–9) at 37°C. Monitor degradation via HPLC at timed intervals (0, 24, 48 hours).
- Thermal Stability : Expose the compound to temperatures ranging from 25°C to 60°C under inert atmospheres. Use differential scanning calorimetry (DSC) to detect phase transitions.
- Oxidative Stress : Add hydrogen peroxide (0.3% w/v) to assess resistance to oxidation. Stability data should inform formulation strategies (e.g., lyophilization for labile compounds) .
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. To address this:
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and tissue distribution in rodent models using LC-MS/MS.
- Metabolite Identification : Use hepatic microsomal assays to identify primary metabolites. Compare in vitro receptor binding affinity (e.g., Ki values via radioligand assays) with in vivo efficacy in behavioral models (e.g., forced swim test for antidepressant activity). Adjust dosing regimens or explore prodrug strategies to enhance bioavailability .
Q. What methodologies are employed to study the compound's interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT2A receptors) to measure competitive displacement. Calculate IC50 and Ki values using nonlinear regression.
- Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells to determine agonism/antagonism.
- Molecular Docking : Perform homology modeling of target receptors (e.g., dopamine D2 receptor) using software like AutoDock Vina. Validate docking poses with mutagenesis studies (e.g., alanine scanning of binding site residues) .
Key Considerations for Researchers
- Stereochemical Integrity : Ensure chiral purity during scale-up by validating synthetic intermediates with polarimetry or circular dichroism (CD) spectroscopy .
- Environmental Impact : Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL) to assess biodegradation and bioaccumulation potential .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent grade) and biological assay parameters (e.g., cell passage number) meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
